Cas no 2248416-85-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate 化学的及び物理的性質
名前と識別子
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- EN300-6516498
- 2248416-85-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate
-
- インチ: 1S/C19H17NO4/c1-12-7-9-14(10-8-12)13(2)11-17(21)24-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,13H,11H2,1-2H3
- InChIKey: KLJBSZIWWTXLJJ-UHFFFAOYSA-N
- SMILES: O(C(CC(C)C1C=CC(C)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 323.11575802g/mol
- 同位素质量: 323.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 486
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- XLogP3: 3.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516498-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate |
2248416-85-3 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(4-Methylphenyl)Butanoate (CAS No. 2248416-85-3)
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate, commonly referred to by its CAS number CAS No. 2248416-85-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a isoindole ring system and a butanoate ester group. The isoindole moiety is a bicyclic structure composed of a benzene ring fused with a diketone (dioxo) group, while the butanoate ester introduces a hydrophobic alkyl chain with a methyl-substituted phenyl group at its terminal end.
The synthesis of CAS No. 2248416-85-3 typically involves multi-step organic reactions, often starting from readily available starting materials such as phenols or alcohols. The formation of the isoindole ring system is a critical step in this process and can be achieved through various methods, including cyclization reactions or coupling reactions under specific conditions. The esterification step, which introduces the butanoate group, is another key reaction that ensures the compound's stability and bioavailability.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-based compounds in drug discovery. The isoindole moiety is known to exhibit significant biological activity due to its ability to interact with various protein targets. For instance, research has shown that derivatives of this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Additionally, the presence of the methyl-substituted phenyl group enhances the compound's lipophilicity, which is crucial for its ability to cross cellular membranes and interact with intracellular targets.
In terms of applications, CAS No. 2248416-85-3 has shown promise in the development of novel therapeutic agents. Its structure suggests potential use as an inhibitor of certain kinases or proteases, which are key players in various disease states such as cancer and neurodegenerative disorders. Furthermore, the compound's stability under physiological conditions makes it an attractive candidate for drug delivery systems.
From an analytical standpoint, the characterization of 1,3-dioxo-containing compounds like this one often involves advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity. Recent advancements in analytical chemistry have also enabled more precise quantification of such compounds in complex matrices, further aiding their application in research and development.
In conclusion, CAS No. 2248416-based compounds represent an exciting area of research with potential applications across multiple therapeutic areas. As ongoing studies continue to uncover their biological profiles and mechanisms of action, this compound is likely to play an increasingly important role in drug discovery and development.
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